molecular formula C17H20Cl2N2S B13416535 4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride

4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride

Cat. No.: B13416535
M. Wt: 355.3 g/mol
InChI Key: KJOMWDZNGCFKIB-UHFFFAOYSA-N
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Description

4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride is a chemical compound belonging to the phenothiazine class. It is commonly known for its use in the pharmaceutical industry, particularly as an antipsychotic agent. This compound is a derivative of phenothiazine and has a molecular formula of C17H19ClN2S·HCl .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride typically involves the chlorination of phenothiazine followed by the alkylation of the resulting chlorophenothiazine with 3-dimethylaminopropyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride involves its interaction with dopamine receptors in the brain. It acts as a dopamine antagonist, blocking the D2 receptors, which helps in reducing psychotic symptoms. Additionally, it has sedative and antiemetic effects due to its action on other neurotransmitter systems, including histamine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its balance of antipsychotic efficacy and side effect profile makes it a valuable compound in the treatment of various psychiatric conditions .

Properties

Molecular Formula

C17H20Cl2N2S

Molecular Weight

355.3 g/mol

IUPAC Name

3-(4-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C17H19ClN2S.ClH/c1-19(2)11-6-12-20-14-8-3-4-10-16(14)21-17-13(18)7-5-9-15(17)20;/h3-5,7-10H,6,11-12H2,1-2H3;1H

InChI Key

KJOMWDZNGCFKIB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C(=CC=C2)Cl)SC3=CC=CC=C31.Cl

Origin of Product

United States

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